N-(Tetradecanoyl)-sphing-4-enine
Overview
Description
N-(Tetradecanoyl)-sphing-4-enine is a complex molecule. It’s a type of N-acylhomoserine lactone (HSL), which are signaling molecules that mediate quorum sensing in bacteria . Quorum sensing is a mechanism that allows bacteria to communicate and coordinate their behavior based on population density .
Synthesis Analysis
The synthesis of N-(Tetradecanoyl)-sphing-4-enine involves complex biochemical processes. For instance, N-3-oxo-tetradecanoyl-L-homoserine lactone (oxo-C14-HSL) is one of the N-acyl homoserine lactones (AHL) that mediate quorum sensing in Gram-negative bacteria . Another study mentions the synthesis of a similar compound, N-tetradecanoyl-homoserine lactone (C14-HSL), by introducing an nmuI gene into Escherichia coli .Molecular Structure Analysis
The molecular structure of N-(Tetradecanoyl)-sphing-4-enine is complex and specific. The molecule retains the molecular pharmacological properties of native human insulin, including a physiological balance between metabolic and mitogenic potencies . The LIPID MAPS In-Silico Structure Database provides a detailed molecular structure of a similar compound, N-(tetradecanoyl)-sphinganine-1-phosphocholine .Chemical Reactions Analysis
The chemical reactions involving N-(Tetradecanoyl)-sphing-4-enine are complex and specific to the molecule. For instance, N-tetradecanoyl-4-hydroxysphinganine is a compound with a similar structure and its chemical properties can be found on ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(Tetradecanoyl)-sphing-4-enine are complex and specific to the molecule. For instance, N-tetradecanoyl-4-hydroxysphinganine, a compound with a similar structure, has specific physical and chemical properties that can be found on ChemSpider .Scientific Research Applications
Regulation of Mitophagy and Cancer Therapy
C14 Ceramide plays a significant role in the regulation of mitophagy, a process where cells encapsulate damaged mitochondria in double-membrane vesicles for degradation . This process is closely regulated by ceramide, a key regulatory sphingolipid . In cancer cells, sphingolipids regulate pathways relevant to cancer therapy, such as invasion, metastasis, apoptosis, and lethal mitophagy .
Anti-Tumorigenic Mechanism
Ceramide mediates an anti-tumorigenic mechanism known as lethal mitophagy, where cells degrade many mitochondria until the cancer cell dies in an apoptosis-independent manner . This mechanism has important implications for cancer cell proliferation, response to chemotherapeutics, and mitophagy-mediated cell death .
Role in Breast Cancer Biology and Therapy
Ceramide’s effects on cell death and therapeutic efficacy are well established in breast cancer biology and therapy . Ceramide turnover to downstream sphingolipids, such as sphingomyelin, hexosylceramides, sphingosine-1-phosphate, and ceramide-1-phosphate, is equally important in driving pro-tumorigenic phenotypes, such as proliferation, survival, migration, stemness, and therapy resistance .
Role in Sphingolipid Metabolism
Ceramide may be alternatively produced by the salvage pathway, which recycles sphingosine and exogenous short chain ceramides (C2–C6) to generate endogenous long chain ceramides (C14–C26) using ceramide synthases (CerS1–6) essential to de novo synthesis .
Implications in Skin Disorders
Ceramides, including C14 Ceramide, are implicated in skin disorders . As a class with pleiotropic effects, recent efforts have centered on discerning specific ceramide species and their effects on atopic dermatitis .
Role in Obesity and Other Metabolic Diseases
Ceramides are also implicated in obesity and other metabolic diseases . The complex and dynamic sphingolipid network has been extensively studied to find key sphingolipidomic alterations that can be exploited to develop new therapeutic strategies to improve patient outcomes .
Mechanism of Action
Target of Action
C14 Ceramide, also known as N-myristoylsphingosine, is an endogenous ceramide generated by ceramide synthase 6 . The primary targets of C14 Ceramide are the ceramide synthases (CerS), a family of enzymes that play crucial roles in the regulation of cancer progression . They are involved in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance .
Mode of Action
C14 Ceramide interacts with its targets, the ceramide synthases, to produce ceramides. CerS6, in particular, promotes the synthesis of C14-ceramide . During nutrient-deprivation-induced necroptosis in MEF cells, C14 ceramide levels increase in a time-dependent manner .
Biochemical Pathways
Ceramide synthases play a role in the de novo pathway of ceramides. They rely on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide and produce ceramide under the action of desaturase . Ceramides can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The synthetic process is known as the ceramide salvage pathway and takes place in endoplasmic reticulum or in endoplasmic reticulum-associated membranes .
Pharmacokinetics
For instance, C14 Ceramide plasma levels were reduced in obese patients with or without diabetes following a 12-week supervised exercise training program .
Result of Action
The action of C14 Ceramide has been linked to various cellular effects. It has been associated with nutrient-deprivation-induced necroptosis in MEF cells . In the context of obesity and diabetes, a decrease in C14 Ceramide levels was associated with weight and fat loss and an increase in insulin sensitivity . Conversely, higher plasma levels of C14 Ceramide were found in Parkinson’s disease patients with dementia, and these higher levels were correlated with deficits in memory .
Action Environment
The action, efficacy, and stability of C14 Ceramide can be influenced by various environmental factors. For instance, nutrient deprivation can lead to an increase in C14 Ceramide levels . Additionally, lifestyle factors such as diet and exercise can influence C14 Ceramide plasma levels .
properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetradecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRPGPZHULJLKJ-JHRQRACZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H63NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cer(d18:1/14:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-(Tetradecanoyl)-sphing-4-enine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does C14 Ceramide influence insulin sensitivity in muscle cells?
A: Research suggests that C14 Ceramide can negatively regulate insulin-stimulated glucose uptake in muscle cells. [] Interestingly, this effect seems to be independent of the typical insulin signaling pathway involving Akt. [] This points towards an alternative mechanism, possibly involving a second messenger system, that warrants further investigation.
Q2: Does C14 Ceramide play a role in age-related changes in the immune system?
A: Studies show that C14 Ceramide accumulates in the immunological synapses of CD4+ T cells in aged mice. [] This accumulation, along with other sphingolipid changes, might contribute to the impaired T cell activation and function observed with aging. [] Additionally, research points to C14 Ceramide's role in mitochondrial dysfunction and reduced anti-tumor activity in aging T-cells. This effect is linked to Ceramide Synthase 6 (CerS6), an enzyme responsible for C14 Ceramide synthesis. []
Q3: Is there a link between C14 Ceramide and endoplasmic reticulum (ER) stress?
A: Yes, research indicates that Myristate (C14:0), a saturated fatty acid, can induce ER stress in intestinal epithelial cells, and this process is dependent on C14 Ceramide generation. [] Specifically, Ceramide Synthases 5/6 (CerS5/6) appear to be crucial for myristate-induced C14 Ceramide production, leading to ER stress signaling and potential inflammatory responses. []
Q4: What role does C14 Ceramide play in autophagy?
A: Studies using MCF-7 breast cancer cells with downregulated autophagy protein ATG-7 showed alterations in C14 Ceramide levels after photodynamic therapy (PDT). [] The specific changes in C14 Ceramide alongside other sphingolipids suggest a potential connection between C14 Ceramide and autophagy processes, particularly in the context of PDT response. []
Q5: Can C14 Ceramide be used for diagnostic purposes?
A: Yes, C14 Ceramide plays a role in diagnosing lysosomal storage disorders, particularly Gaucher Disease (GD). It serves as an internal standard in tandem mass spectrometry assays that measure glucocerebrosidase (GBA) activity. This method utilizes D-glucosyl-β1-1′-N-dodecanoyl-D-erythro-sphingosine (C12-glucocerebroside) as a substrate and N-myristoyl-D-erythro-sphingosine (C14-ceramide) as the internal standard to accurately quantify GBA activity in dried blood spots, aiding in GD diagnosis. []
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